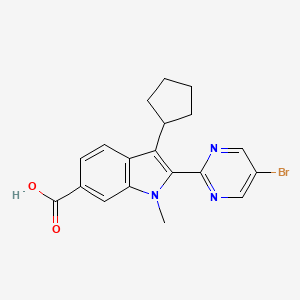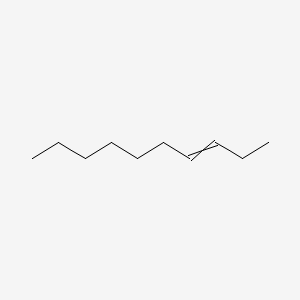
N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine is an organic compound with a unique structure that includes both dimethoxyethyl and diethyl groups attached to an ethylenediamine backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine typically involves the reaction of ethylenediamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides or other nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Aplicaciones Científicas De Investigación
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
n’-(2,2-Dimethoxyethyl)-n-methylamine: This compound has a similar structure but with a methyl group instead of diethyl groups.
n’-(2,2-Dimethoxyethyl)-n,n-dimethyl-ethylenediamine: Similar to the target compound but with dimethyl groups instead of diethyl groups
Uniqueness
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
Propiedades
Fórmula molecular |
C10H24N2O2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2O2/c1-5-12(6-2)8-7-11-9-10(13-3)14-4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
HBWNFTOMJDGYRM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC(OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)







![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
![Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)

![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)


